molecular formula C11H8BrN3O2 B5090129 5-bromo-2-nitro-N-phenyl-3-pyridinamine CAS No. 5342-60-9

5-bromo-2-nitro-N-phenyl-3-pyridinamine

Cat. No. B5090129
CAS RN: 5342-60-9
M. Wt: 294.10 g/mol
InChI Key: ZRHTXLITAPBRDP-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-N-phenyl-3-pyridinamine (BNPP) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. BNPP is a nitroaromatic compound that contains a pyridine ring and a phenyl group. The compound has been synthesized through various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 5-bromo-2-nitro-N-phenyl-3-pyridinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cancer cells and microorganisms. 5-bromo-2-nitro-N-phenyl-3-pyridinamine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells. The compound has also been found to inhibit the activity of certain enzymes in bacteria and viruses, which makes it a potential candidate for developing new antibiotics and antiviral drugs.
Biochemical and Physiological Effects:
5-bromo-2-nitro-N-phenyl-3-pyridinamine has been found to have several biochemical and physiological effects on cells and organisms. The compound has been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect in cancer treatment. 5-bromo-2-nitro-N-phenyl-3-pyridinamine has also been found to cause DNA damage and inhibit cell proliferation in cancer cells. In microorganisms, 5-bromo-2-nitro-N-phenyl-3-pyridinamine has been found to disrupt the cell membrane and inhibit the synthesis of essential proteins, which leads to cell death.

Advantages and Limitations for Lab Experiments

5-bromo-2-nitro-N-phenyl-3-pyridinamine has several advantages for lab experiments such as its high purity, stability, and low toxicity. The compound can be easily synthesized and purified, which makes it a convenient candidate for various experiments. However, one of the limitations of 5-bromo-2-nitro-N-phenyl-3-pyridinamine is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects and toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 5-bromo-2-nitro-N-phenyl-3-pyridinamine. One potential area of research is the development of new anticancer drugs based on the structure and mechanism of 5-bromo-2-nitro-N-phenyl-3-pyridinamine. Another area of research is the development of new antibiotics and antiviral drugs based on the activity of 5-bromo-2-nitro-N-phenyl-3-pyridinamine against microorganisms. Additionally, further studies are needed to understand the potential side effects and toxicity of 5-bromo-2-nitro-N-phenyl-3-pyridinamine, which could expand its use in various applications.

Synthesis Methods

5-bromo-2-nitro-N-phenyl-3-pyridinamine can be synthesized through the reaction of 5-bromo-2-nitropyridine with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a nucleophilic aromatic substitution mechanism and yields 5-bromo-2-nitro-N-phenyl-3-pyridinamine as the final product. The synthesis of 5-bromo-2-nitro-N-phenyl-3-pyridinamine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-bromo-2-nitro-N-phenyl-3-pyridinamine has been studied for its potential pharmacological applications such as anticancer, antimicrobial, and antiviral agents. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against several types of cancer such as breast, lung, and liver cancer. 5-bromo-2-nitro-N-phenyl-3-pyridinamine has also been studied for its antibacterial and antiviral properties and has shown potential in treating bacterial and viral infections.

properties

IUPAC Name

5-bromo-2-nitro-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-6-10(11(13-7-8)15(16)17)14-9-4-2-1-3-5-9/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHTXLITAPBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385704
Record name 5-bromo-2-nitro-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-bromo-2-nitro-N-phenylpyridin-3-amine

CAS RN

5342-60-9
Record name 5-bromo-2-nitro-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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